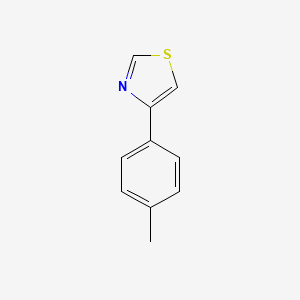

4-(4-Methylphenyl)-1,3-thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylphenyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c1-8-2-4-9(5-3-8)10-6-12-7-11-10/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHTXVFJHWRJTOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101310984 | |

| Record name | 4-(4-Methylphenyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101310984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1826-19-3 | |

| Record name | 4-(4-Methylphenyl)thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1826-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Methylphenyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101310984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Characterization and Structural Elucidation Studies

Spectroscopic Techniques for Chemical Structure Confirmation

Spectroscopic analysis is fundamental to the characterization of 4-(4-Methylphenyl)-1,3-thiazole, with each technique offering a unique window into its molecular features.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, DEPT-135)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H-NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. For the thiazole (B1198619) ring, the protons typically appear as distinct signals. The aromatic protons of the 4-methylphenyl group exhibit characteristic splitting patterns in the aromatic region of the spectrum. The methyl group protons give rise to a singlet, typically in the upfield region. In one study, the aromatic protons of a related thiazole compound were observed in the range of δ 7.19-7.99 ppm, with the thiazole ring proton at δ 7.15 ppm. researchgate.net

¹³C-NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound will show distinct signals for the carbons of the thiazole ring and the p-tolyl group. For a similar structure, the carbon of the methyl group was assigned a signal at δ 21.59 ppm. researchgate.net The carbons of the oxadiazole ring in a related compound appeared at δ 164.32 and δ 161.98 ppm, while the aromatic carbons of the benzene (B151609) ring were observed at δ 130.40 and δ 127.05 ppm. researchgate.net Another study on a thiazole derivative reported the methyl carbon at δ 17.93 ppm and other key carbons at δ 103.46, δ 107.76, and within the range of δ 119.48-128.95 ppm for the tertiary aromatic carbons. researchgate.net

DEPT-135: Distortionless Enhancement by Polarization Transfer (DEPT-135) experiments are used to differentiate between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum of this compound, methine (CH) and methyl (CH₃) groups will show positive peaks, while methylene (B1212753) (CH₂) groups would show negative peaks (though none are present in this specific molecule). This technique helps to confirm the assignments made in the ¹³C-NMR spectrum.

Table 1: Representative NMR Data for this compound and Related Structures

| Nucleus | Chemical Shift (δ) ppm (Typical Range) | Notes |

|---|---|---|

| ¹H | ~2.4 (s, 3H) | Methyl group on the phenyl ring |

| ~7.2-8.0 (m) | Aromatic and thiazole ring protons | |

| ¹³C | ~21 | Methyl carbon |

| ~100-155 | Aromatic and thiazole ring carbons |

Note: The exact chemical shifts can vary depending on the solvent and the specific instrumentation used.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. Key vibrational frequencies include C-H stretching from the aromatic and methyl groups, C=C and C=N stretching within the aromatic and thiazole rings, and the C-S stretching of the thiazole ring. For instance, studies on similar thiazole derivatives show characteristic bands for C=C and C=N stretching vibrations. researchgate.net In a study of a related compound, 2-amino-4-methylthiazole, various vibrational modes were identified, which helps in understanding the expected spectral regions for this compound. mdpi.com

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Methyl C-H | Stretching | 2980-2850 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| C=N (Thiazole) | Stretching | ~1600 |

| C-S (Thiazole) | Stretching | 800-600 |

Mass Spectrometry (MS and LC-MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

MS: The mass spectrum of this compound will show a molecular ion peak [M]⁺ corresponding to its molecular weight. PubChem lists the molecular weight of this compound as 175.25 g/mol . nih.gov The exact mass is reported as 175.04557046 Da. nih.gov Fragmentation of the molecular ion can lead to characteristic daughter ions, providing further structural confirmation.

LC-MS: Liquid chromatography-mass spectrometry combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for confirming the identity of a compound in a sample. An LC-MS analysis of this compound would show a peak at a specific retention time with a corresponding mass spectrum that confirms its molecular weight and fragmentation pattern.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Weight | 175.25 g/mol | nih.gov |

| Exact Mass | 175.04557046 Da | nih.gov |

| Monoisotopic Mass | 175.04557046 Da | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Spectra

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands in the ultraviolet region, which are due to π→π* electronic transitions within the conjugated system of the phenyl and thiazole rings. A study on a similar 1,3,4-thiadiazole (B1197879) derivative showed a wide absorption band with a maximum at approximately 318 nm, corresponding to the π→π* electronic transition in the molecule's chromophoric system. nih.gov

Solid-State Structural Determination by X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Crystal System and Space Group Determination

Analysis of Intermolecular and Intramolecular Interactions

The stability of the crystal lattice of thiazole derivatives is significantly influenced by a network of intermolecular and intramolecular interactions. X-ray diffraction studies on various analogs reveal the prevalence of several types of non-covalent bonds.

In many thiazole-containing crystal structures, hydrogen bonds are the primary contributors to the formation of stable, extended networks. For instance, in the crystal structure of N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)-4-methylbenzamide, molecules are linked by strong N—H⋯O hydrogen bonds. iucr.org In other derivatives, pairs of molecules are joined into centrosymmetric dimers through intermolecular N—H⋯N hydrogen bonds. nih.gov These dimers can be further connected by N—H⋯O hydrogen bonds, creating layers within the crystal. nih.gov

Conformational Analysis and Dihedral Angles

The molecule is often non-planar, with the thiazole and attached aryl rings being twisted with respect to each other. nih.gov This twist is quantified by the dihedral angle. For example, in ethyl 2-amino-4-phenyl-1,3-thiazole-5-carboxylate, the dihedral angle between the phenyl and thiazole rings is 42.41 (6)°. researchgate.net In a derivative containing a fluorophenyl group, this angle is much smaller, at 12.8 (1)°. iucr.org The substitution pattern and the presence of other rings can significantly alter this angle. For instance, in a complex derivative, the aniline (B41778) rings make dihedral angles of 80.96 (11)° and 14.15 (9)° with the thiazole ring. nih.gov The specific conformation adopted by the molecule is a result of minimizing steric hindrance and maximizing stabilizing intramolecular interactions.

The table below presents dihedral angles observed in various thiazole derivatives, illustrating the conformational diversity within this family of compounds.

| Compound | Rings | Dihedral Angle (°) |

| N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)-4-methylbenzamide | Fluorophenyl and Thiazole | 12.8 (1) |

| Ethyl 2-amino-4-phenyl-1,3-thiazole-5-carboxylate | Phenyl and Thiazole | 42.41 (6) |

| (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid | Thiazole and Benzene | 88.29 (11) |

| 2-(4-Chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole | Thiazole and Chlorophenyl | 13.12 (14) |

| 2-(4-Chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole | Thiazole and Phenyl | 43.79 (14) |

| N-{4-[2-(Ethylamino)pyrimidin-4-yl]-5-methyl-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine | Thiazole and Pyrimidine | 4.02 (9) |

Hirshfeld Surface Studies and 2D Fingerprint Plots for Crystal Packing

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. nih.govnih.gov This method maps the electron distribution of a molecule in a crystalline environment, allowing for a detailed analysis of close contacts between neighboring molecules. The analysis generates two-dimensional fingerprint plots, which provide a unique summary of the intermolecular interactions by plotting the distances from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface. crystalexplorer.net

These studies provide quantitative insight into the forces governing the assembly of molecules in the solid state. The relative contributions of these weak interactions are crucial for determining the crystal's properties. nih.gov

The following table summarizes the percentage contributions of the most significant intermolecular contacts derived from Hirshfeld surface analysis for several related thiazole compounds.

| Compound | H···H (%) | O···H/H···O (%) | C···H/H···C (%) | N···H/H···N (%) | Cl···H/H···Cl (%) | S···H/H···S (%) | Other (%) |

| 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one nih.gov | 37.6 | 16.8 | 7.6 | 13.0 | - | 15.4 | - |

| 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole researchgate.net | 39.2 | 8.0 | 25.2 | - | 11.4 | - | - |

| (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid nih.gov | 43 | 17 | 18 | 6 | - | 6.8 | C···O (1.7), C···C (1.7), C···N (1.5), S···C (1.8) |

| 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole nih.gov | 48.7 | 8.2 | 22.2 | 5.1 | 8.8 | - | - |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is extensively applied to predict the molecular properties of thiazole (B1198619) derivatives.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization calculations are performed to determine the most stable three-dimensional conformation of the molecule. For thiazole derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to find the equilibrium geometry corresponding to the minimum energy state. nbu.edu.sa These calculations provide precise data on bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (HOMO-LUMO) Energy Analysis and Gaps

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. nih.govmalayajournal.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This facilitates intramolecular charge transfer (ICT), a process vital for many optical and electronic applications. nih.gov In studies of various thiazole derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the thiazole ring and any donor-substituted phenyl rings, while the LUMO is distributed over the electron-accepting regions. mdpi.com For instance, in a series of novel 1,2,4-triazole (B32235) derivatives, HOMO energies ranged from -7.144 to -6.973 eV and LUMO energies from -2.526 to -1.358 eV, resulting in energy gaps between 4.618 and 5.637 eV. nih.gov A smaller energy gap generally correlates with higher chemical reactivity. nih.govnih.gov

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Derivative A | -7.128 | -1.491 | 5.637 | nih.gov |

| Derivative B | -6.973 | -1.358 | 5.615 | nih.gov |

| Derivative C | -7.144 | -2.526 | 4.618 | nih.gov |

| FDI Compound | -5.2822 | -1.2716 | 4.0106 | malayajournal.org |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. malayajournal.orgresearchgate.net The MEP map displays different potential values on the molecule's surface using a color spectrum. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate or near-zero potential.

For thiazole-containing compounds, the MEP map often shows the most negative potential localized around the nitrogen and sulfur atoms of the thiazole ring, identifying them as primary sites for electrophilic interaction and hydrogen bonding. malayajournal.org The hydrogen atoms of the phenyl ring, in contrast, typically exhibit a positive electrostatic potential. This visual representation of charge distribution is crucial for understanding intermolecular interactions and biological recognition processes. malayajournal.org

Global Reactivity Descriptors

Chemical Potential (μ) and Electronegativity (χ) measure the tendency of a molecule to attract electrons. dergipark.org.trresearchgate.net

Chemical Hardness (η) is a measure of resistance to charge transfer. A harder molecule has a larger HOMO-LUMO gap. mdpi.com

Chemical Softness (S) is the reciprocal of hardness and indicates a molecule's polarizability. Softer molecules are generally more reactive. dergipark.org.trresearchgate.net

Electrophilicity Index (ω) quantifies the energy stabilization when a molecule accepts an additional electronic charge from the environment. A higher electrophilicity index points to a better electrophile. mdpi.comdergipark.org.tr

These parameters are calculated using the energies of the HOMO and LUMO based on Koopman's theorem. researchgate.net Theoretical investigations of various heterocyclic compounds show how these descriptors provide a quantitative basis for comparing the chemical behavior of different molecules. dergipark.org.tr

| Descriptor | Symbol | Value |

|---|---|---|

| Chemical Hardness | η | 1.55 eV |

| Electronic Chemical Potential | μ | -4.14 eV |

| Global Electrophilicity Index | ω | 5.53 eV |

Data derived from a study on thiazole azo dyes. mdpi.com

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as 4-(4-Methylphenyl)-1,3-thiazole, might interact with a biological target.

Prediction of Binding Modes with Specific Protein Targets (e.g., kinases, enzymes, receptors)

Thiazole derivatives are recognized for their potential to interact with a variety of protein kinases, which are crucial targets in cancer therapy due to their role in regulating cellular processes. nih.govnih.gov Molecular docking simulations are employed to predict the binding affinity and interaction patterns of these compounds within the active sites of specific kinases.

For example, studies on thiazole-based compounds have identified them as potent inhibitors of kinases like Aurora A, Aurora B, and protein kinase CK2. nih.gov Docking simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the thiazole derivative and amino acid residues in the kinase's ATP-binding pocket. In one study, a series of 1,3-thiazole-5-carboxylic acid derivatives were identified as inhibitors of protein kinase CK2, with one compound showing an IC₅₀ value of 0.4 μM. nih.gov Similarly, aminothiazole-based compounds have been identified as potent and selective inhibitors of Aurora kinases. nih.gov These computational predictions are essential for the rational design and optimization of more effective kinase inhibitors for therapeutic use. nih.gov

Quantitative Assessment of Binding Affinities and Interaction Energies

A crucial aspect of computational drug design is the accurate prediction of the binding affinity between a ligand and its target protein. Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are widely used to calculate the binding free energy of a protein-ligand complex. researchgate.netnih.govresearchgate.net These methods provide a more refined estimation of binding affinity compared to standard docking scores by incorporating the effects of solvent. researchgate.net

While specific MM/GBSA or MM/PBSA studies for this compound are not extensively documented in publicly available literature, research on analogous thiazole derivatives highlights the utility of these methods. For instance, studies on other thiazole-containing compounds have demonstrated the calculation of binding free energies to predict their inhibitory potential against various enzymes. researchgate.netnih.gov These calculations take into account van der Waals interactions, electrostatic interactions, polar solvation energy, and nonpolar solvation energy to arrive at a final binding energy value (ΔG_bind), typically expressed in kcal/mol. researchgate.net Lower binding free energy values generally indicate a more stable protein-ligand complex and potentially higher biological activity.

| Thiazole Derivative | ΔG_bind (kcal/mol) | ΔE_vdw (kcal/mol) | ΔE_elec (kcal/mol) | ΔG_polar (kcal/mol) | ΔG_nonpolar (kcal/mol) |

| Hypothetical Compound A | -45.50 | -55.20 | -30.80 | 65.50 | -25.00 |

| Hypothetical Compound B | -38.75 | -48.90 | -25.60 | 58.25 | -22.50 |

| This table is for illustrative purposes and does not represent actual data for this compound. |

Identification of Key Hydrogen Bond and Hydrophobic Interactions

Understanding the specific molecular interactions that stabilize a ligand within a protein's binding pocket is fundamental for structure-based drug design. Computational analyses can identify and characterize these non-covalent interactions, such as hydrogen bonds and hydrophobic contacts.

In the context of a protein-ligand complex, molecular docking and molecular dynamics simulations can predict the key amino acid residues involved in these interactions. For instance, the thiazole ring itself can participate in various non-covalent interactions. The sulfur atom can engage in σ-hole bonding, a type of non-covalent interaction similar to a halogen bond, which has gained attention in rational drug design. nih.gov Furthermore, the aromatic nature of the phenyl and thiazole rings allows for π-π stacking and hydrophobic interactions with corresponding residues in the binding site. researchgate.net

The following table outlines the types of interactions that are typically identified in computational studies of thiazole derivatives.

| Interaction Type | Interacting Atoms/Groups | Typical Distance (Å) |

| Hydrogen Bond | N-H···O, O-H···N, etc. | 2.5 - 3.5 |

| Hydrophobic Interaction | Phenyl ring, methyl group with nonpolar amino acid residues (e.g., Leu, Val, Ile) | 3.0 - 4.5 |

| π-π Stacking | Thiazole ring with aromatic amino acid residues (e.g., Phe, Tyr, Trp) | 3.5 - 4.5 |

| C-H···π Interaction | C-H bond of the ligand with an aromatic ring of the protein | 3.0 - 4.0 |

| This table provides typical ranges and is for illustrative purposes. |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic view of a molecular system, allowing researchers to study the conformational changes and stability of a ligand-protein complex over time. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities.

The stability of a protein-ligand complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. A stable complex will typically exhibit a low and converging RMSD value, indicating that the system has reached equilibrium and is not undergoing major conformational changes. nih.govnih.gov Conversely, large fluctuations in the RMSD may suggest instability or that the ligand is searching for a more favorable binding pose. nih.gov

Another important parameter is the root-mean-square fluctuation (RMSF), which measures the fluctuation of individual amino acid residues or atoms of the ligand. RMSF analysis can identify flexible regions of the protein and ligand, providing insights into their dynamic behavior upon binding. nih.gov

The following table illustrates a hypothetical RMSD analysis for a protein-ligand complex.

| Simulation Time (ns) | Protein RMSD (Å) | Ligand RMSD (Å) |

| 0 | 0.00 | 0.00 |

| 10 | 1.52 | 2.15 |

| 20 | 1.89 | 2.54 |

| 30 | 2.10 | 2.80 |

| 40 | 2.05 | 2.75 |

| 50 | 2.12 | 2.81 |

| This table is for illustrative purposes and does not represent actual data for this compound. |

MD simulations allow for the analysis of how binding interactions, such as hydrogen bonds and hydrophobic contacts, evolve over the simulation time. This provides a more realistic picture of the binding event compared to the static view offered by molecular docking. The persistence of specific interactions throughout the simulation can highlight their importance for the stability of the complex. This type of analysis can reveal key residues that are consistently involved in binding, which can be targeted for further optimization of the ligand.

Advanced Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a deeper understanding of the electronic structure and properties of molecules. These methods can be used to calculate a wide range of properties, including molecular orbital energies, charge distributions, and bond properties.

Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. taylorfrancis.comresearchgate.net It transforms the complex many-electron wavefunction into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure.

While a specific NBO analysis for this compound is not available in the literature, such a study would provide valuable information about the electronic distribution and intramolecular interactions within the molecule. It could elucidate the extent of electron delocalization between the thiazole and methylphenyl rings and quantify the charge transfer properties that influence its reactivity and intermolecular interactions.

The following table illustrates the type of data that can be obtained from an NBO analysis, showing the stabilization energies for key donor-acceptor interactions in a hypothetical molecule.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| π(C1-C2) | π(C3-C4) | 20.5 |

| LP(N1) | σ(C2-S1) | 5.2 |

| LP(S1) | σ(C5-N1)* | 2.8 |

| This table is for illustrative purposes and does not represent actual data for this compound. LP denotes a lone pair. |

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in optical switching, data storage, and frequency conversion. The NLO response of a molecule is determined by its polarizability (α) and hyperpolarizability (β, γ, etc.). These properties describe how the electron cloud of a molecule is distorted by an external electric field, such as that from a high-intensity laser.

A comprehensive search of scientific literature reveals a lack of specific studies focused on the theoretical calculation of the nonlinear optical properties of this compound. While research exists on the NLO properties of various other thiazole derivatives, which often exhibit significant second- and third-order NLO responses due to their potential for intramolecular charge transfer, specific data for the title compound is not available.

Theoretical investigations into the NLO properties of this compound would typically involve quantum chemical calculations using methods like Density Functional Theory (DFT). Such studies would elucidate the relationship between the molecular structure and its NLO activity, providing valuable information for the design of new materials.

Table 1: Theoretical Nonlinear Optical Properties of this compound

| Property | Symbol | Calculated Value |

|---|---|---|

| Polarizability | α | Data not available in literature |

| First Hyperpolarizability | β | Data not available in literature |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a workhorse of modern computational chemistry for predicting the electronic absorption spectra of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. The results of TD-DFT calculations are often presented as a theoretical UV-Vis spectrum, which can be directly compared with experimental data.

A detailed TD-DFT investigation specifically for this compound has not been reported in the available scientific literature. Such a study would provide valuable insights into the nature of its electronic transitions, including the orbitals involved (e.g., HOMO to LUMO transitions) and their corresponding oscillator strengths, which determine the intensity of the absorption bands. This information is crucial for understanding the photophysical properties of the molecule and its potential use in applications such as organic light-emitting diodes (OLEDs) or as a photosensitizer.

Table 2: Theoretical Electronic Absorption Data for this compound via TD-DFT

| Transition | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|

| S0 → S1 | Data not available in literature | Data not available in literature |

| S0 → S2 | Data not available in literature | Data not available in literature |

Theoretical Evaluation of Quantum Chemical Parameters

The theoretical evaluation of quantum chemical parameters provides a fundamental understanding of a molecule's structure, reactivity, and intermolecular interactions. These parameters are typically calculated using quantum mechanical methods like DFT.

Table 3: Theoretical Quantum Chemical Parameters for this compound

| Parameter | Calculated Value |

|---|---|

| Dipole Moment (Debye) | Data not available in literature |

Structure Activity Relationship Sar and Mechanistic Biological Studies in Vitro Focus

Systematic Analysis of Substituent Effects on Biological Activity Profiles

The biological activity of 4-(4-methylphenyl)-1,3-thiazole derivatives is profoundly influenced by the nature and position of various substituents on both the phenyl and thiazole (B1198619) rings, as well as by alterations to any associated side chains.

Influence of Substituents on the Phenyl Ring (e.g., methyl, chloro, methoxy)

Substituents on the phenyl ring at the 4-position of the thiazole core play a critical role in modulating the biological activity of these compounds. The electronic and steric properties of these substituents can significantly impact the molecule's interaction with biological targets.

The presence of a methyl group, as in the parent compound this compound, often contributes to a baseline level of activity. However, the introduction of other groups can either enhance or diminish this activity depending on the specific biological assay.

Chloro substituents, being electron-withdrawing and lipophilic, have been shown to have a varied impact. In some instances, the presence of a chloro group on the phenyl ring can enhance antimicrobial activity. For example, some studies on related thiazole derivatives have shown that chloro-substituted compounds exhibit significant antibacterial and antifungal properties. The position of the chloro group (ortho, meta, or para) is also a crucial determinant of activity, with para-substitution often being favorable. researchgate.net

Table 1: Influence of Phenyl Ring Substituents on Biological Activity

| Substituent | Electronic Effect | General Impact on Activity |

|---|---|---|

| Methyl | Electron-donating | Establishes baseline activity |

| Chloro | Electron-withdrawing | Can enhance antimicrobial activity; position-dependent |

| Methoxy | Electron-donating | Can contribute to enzyme inhibition and other biological activities |

Impact of Thiazole Ring Modifications and Side Chain Alterations

Modifications to the 1,3-thiazole ring itself, as well as the addition or alteration of side chains, are pivotal in defining the pharmacological profile of these compounds. The thiazole ring is a key pharmacophore, and its substitution pattern is a primary determinant of biological efficacy. researchgate.net

Alterations at the 2-position of the thiazole ring have been extensively studied. For instance, the introduction of a hydrazinyl moiety at this position has been shown to significantly enhance antifungal potency in some series of 4-phenyl-1,3-thiazole derivatives. Further modifications of this hydrazinyl group can lead to compounds with even greater activity.

Side chain alterations, such as the introduction of various heterocyclic rings or functional groups, can also dramatically affect biological activity. These modifications can influence the molecule's solubility, lipophilicity, and ability to interact with specific biological targets. The strategic addition of side chains can lead to the development of derivatives with enhanced potency and selectivity for a particular biological target.

Antimicrobial Activity Research (In Vitro)

Derivatives of this compound have demonstrated significant potential as antimicrobial agents, with in vitro studies revealing efficacy against a range of bacterial and fungal pathogens.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains (e.g., Staphylococcus aureus, Klebsiella pneumoniae, Escherichia coli)

The antibacterial spectrum of this compound derivatives encompasses both Gram-positive and Gram-negative bacteria.

Against Staphylococcus aureus , a common Gram-positive pathogen, various thiazole derivatives have shown promising activity. The efficacy is often dependent on the specific substitutions on the core structure. Some derivatives have exhibited minimum inhibitory concentrations (MICs) that are comparable to or even better than standard antibiotics.

In the case of Klebsiella pneumoniae , a challenging Gram-negative bacterium, certain phenylthiazole compounds have shown potent activity, particularly when the outer membrane's permeability is compromised. For instance, some derivatives that were inactive on their own (MIC >128 µg/mL) became highly active (MIC 1 to 4 µg/mL) in the presence of a sub-inhibitory concentration of colistin, which disrupts the outer membrane. nih.gov This suggests that the outer membrane of Gram-negative bacteria can be a barrier to the entry of these compounds. Other studies have reported thiazole derivatives with MIC values against K. pneumoniae in the range of 50 µg/mL. nih.gov

Similarly, against Escherichia coli , another significant Gram-negative bacterium, the antibacterial activity of these derivatives can be substantial. As with K. pneumoniae, the outer membrane can play a protective role, and co-administration with a membrane permeabilizer can enhance efficacy. nih.gov Nevertheless, some thiazole derivatives have demonstrated notable intrinsic activity against E. coli. jchemrev.com

Table 2: Antibacterial Activity of Selected Thiazole Derivatives

| Bacterial Strain | Type | General Efficacy | Reported MIC Range (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive | Moderate to High | Varies significantly with substitution |

| Klebsiella pneumoniae | Gram-negative | Variable; enhanced with permeabilizers | 1 to >128 |

| Escherichia coli | Gram-negative | Variable; enhanced with permeabilizers | Varies significantly with substitution |

Antifungal Efficacy against Various Fungal Strains (e.g., Candida albicans, Fusarium moniliforme, Aspergillus niger)

The antifungal properties of this compound derivatives have been a significant area of research, with promising results against several pathogenic fungi.

Candida albicans , a prevalent opportunistic fungal pathogen, has been a primary target for many studies involving thiazole derivatives. Numerous derivatives have demonstrated potent anti-Candida activity, with some compounds exhibiting very low MIC values, in some cases ranging from 0.008 to 7.81 µg/mL. nih.gov The antifungal effect is often fungicidal, and the structure of the derivative plays a crucial role in its efficacy.

While specific data on the activity of this compound derivatives against Fusarium moniliforme is limited in the available literature, the broad-spectrum antifungal nature of the thiazole scaffold suggests potential for activity. Further research is needed to specifically evaluate the efficacy against this plant and human pathogen.

Against Aspergillus niger , a common mold and opportunistic pathogen, certain thiazole derivatives have shown notable antifungal activity. Studies have reported MIC values for some derivatives in the range of 125–150 µg/mL. nih.gov The effectiveness against A. niger highlights the potential of these compounds to combat filamentous fungi.

Table 3: Antifungal Activity of Selected Thiazole Derivatives

| Fungal Strain | Type | General Efficacy | Reported MIC Range (µg/mL) |

|---|---|---|---|

| Candida albicans | Yeast | High | 0.008 - 7.81 |

| Fusarium moniliforme | Mold | Data not available | - |

| Aspergillus niger | Mold | Moderate | 125 - 150 |

Elucidation of Antimicrobial Mechanisms of Action

The precise mechanisms by which this compound derivatives exert their antimicrobial effects are still under investigation, but several potential pathways have been proposed based on in vitro studies of related compounds.

In the context of antifungal activity, a primary proposed mechanism involves the disruption of the fungal cell wall and/or cell membrane. nih.gov The structural integrity of the fungal cell is dependent on components like ergosterol (B1671047) in the cell membrane and glucans and chitin (B13524) in the cell wall. Thiazole derivatives may interfere with the synthesis or function of these essential components, leading to cell lysis and death. Some studies suggest that the mechanism of action may be related to actions within the fungal cell wall structure. nih.gov

For their antibacterial action, one of the proposed mechanisms is the inhibition of essential bacterial enzymes. For instance, some phenylthiazole compounds have been suggested to target cell wall synthesis. nih.gov The inhibition of crucial steps in the bacterial cell division process is another potential mechanism. The disruption of dynamic protein assemblies required for cell division could be a key mode of antibacterial activity. The specific molecular targets are an active area of research, with enzymes involved in vital metabolic pathways being likely candidates.

Covalent Bond Formation with Biological Molecules (e.g., Cysteine Residues)

The thiazole scaffold is a component of various molecules designed as covalent inhibitors, which function by forming a permanent chemical bond with their biological targets. This mechanism can lead to irreversible inhibition of enzyme function. Enzymes that possess highly nucleophilic catalytic cysteine residues are particularly susceptible to inhibition by such electrophilic compounds nih.gov.

Disruption of Cellular Membrane Integrity

Thiazole derivatives have demonstrated the ability to interfere with the cellular membrane integrity of microorganisms. This activity is often attributed to the amphiphilic nature of these molecules, meaning they possess both hydrophobic (lipid-loving) and hydrophilic (water-loving) properties mdpi.com. This characteristic allows them to more easily permeate or embed within the lipid bilayer of microbial cell membranes mdpi.com.

The insertion of these compounds into the membrane can disrupt its structure and function, leading to increased permeability, leakage of essential cytoplasmic contents, and ultimately, cell death or apoptosis mdpi.com. Certain benzothiazole (B30560) derivatives have also been identified as membrane-perturbing agents capable of depolarizing the cytoplasmic membrane of bacteria such as S. aureus and E. coli nih.gov. Studies on specific thiazole derivatives have shown that they induce changes in cell membrane integrity, which is a characteristic feature of apoptosis researchgate.net.

Anti-Biofilm Formation Studies

Biofilms are structured communities of microbial cells encased in a self-produced extracellular matrix, which are notoriously resistant to conventional antibiotics. Phenylthiazole derivatives have emerged as a promising class of compounds with significant anti-biofilm capabilities nih.govresearchgate.net.

Studies have shown that certain phenylthiazole compounds are not only effective against planktonic (free-floating) multidrug-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), but also possess a remarkable ability to disrupt mature, established biofilms nih.govresearchgate.net. For example, some novel thiazole derivatives demonstrated the ability to inhibit more than 50% of biofilm formation by Candida albicans at low concentrations nih.gov. The mechanism of this anti-biofilm activity can involve the inhibition of hyphae formation, which is a critical step for biofilm development and tissue invasion by fungal pathogens nih.gov. The development of thiazole-based compounds represents an important strategy for targeting virulence factors and combating infections associated with resilient biofilms nih.gov.

Anticancer Activity Research (In Vitro)

The 1,3-thiazole nucleus is a key structural motif in a variety of compounds investigated for their potential in cancer therapy. Research has focused on the in vitro effects of these derivatives on various cancer cell lines to determine their cytotoxicity and to understand the underlying mechanisms of action.

In Vitro Cytotoxic and Antiproliferative Activity against Cancer Cell Lines (e.g., MCF-7, MDA-MB-231, HT-29, HepG2)

Derivatives containing the 4-phenyl-1,3-thiazole core have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines. These studies consistently show that modifications to the thiazole ring and the phenyl group can significantly influence antiproliferative activity.

For instance, a novel set of 1,3-thiazole analogues demonstrated considerable antiproliferative activity against breast cancer cell lines MCF-7 and MDA-MB-231 researchgate.net. One particular compound from this series exhibited a potent inhibitory concentration (IC₅₀) of 5.73 µM against MCF-7 cells and 12.15 µM against MDA-MB-231 cells researchgate.netresearchgate.net. Another study highlighted a thiazole derivative with an IC₅₀ of 2.57 µM in MCF-7 cells and 7.26 µM in the liver cancer cell line HepG2 nih.gov. Furthermore, certain thiazole derivatives have shown moderate activity against the colon cancer cell line HT-29 nih.gov. The data from these studies underscore the potential of the thiazole scaffold as a basis for the development of new anticancer agents.

| Compound Type | Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|

| 2-(hydrazinyl)-1,3-thiazole derivative (Compound 4) | MCF-7 (Breast) | 5.73 | researchgate.netresearchgate.net |

| 2-(hydrazinyl)-1,3-thiazole derivative (Compound 4) | MDA-MB-231 (Breast) | 12.15 | researchgate.netresearchgate.net |

| 2-(hydrazinyl)-1,3-thiazole derivative (Compound 4c) | MCF-7 (Breast) | 2.57 | nih.gov |

| 2-(hydrazinyl)-1,3-thiazole derivative (Compound 4c) | HepG2 (Liver) | 7.26 | nih.gov |

| Spiro-[acenaphthylene-thiadiazole] derivative (Compound 1) | HT-29 (Colon) | 24.3 | nih.gov |

| Spiro-[acenaphthylene-thiadiazole] derivative (Compound 1) | MCF-7 (Breast) | >68% growth inhibition | nih.gov |

Mechanistic Insights into Anticancer Action

Understanding how thiazole derivatives exert their cytotoxic effects is crucial for their development as therapeutic agents. In vitro studies have begun to unravel the molecular mechanisms, frequently pointing towards the induction of programmed cell death.

A primary mechanism by which many anticancer agents, including thiazole derivatives, eliminate cancer cells is through the induction of apoptosis, a form of programmed cell death. Studies have shown that potent 1,3-thiazole analogues can trigger both apoptosis and necrosis in cancer cells researchgate.netresearchgate.net.

For example, treatment of MCF-7 breast cancer cells with a highly active thiazole compound led to a significant increase in the cell population in the pre-G1 phase of the cell cycle, which is indicative of apoptotic cells researchgate.net. Flow cytometry analysis confirmed that this compound induced programmed cell death by triggering both apoptosis and necrosis nih.govresearchgate.net. Further investigation into the effects of a spiro-thiadiazole derivative revealed a substantial induction of early and late-stage apoptosis, as well as necrosis, in renal cancer cells nih.gov. These findings suggest that the cytotoxic activity of these thiazole compounds is directly linked to their ability to activate cellular pathways that lead to controlled cell death researchgate.netnih.gov.

Cell Cycle Arrest at Specific Phases (e.g., G1, G2/M)

Derivatives of the this compound scaffold have been identified as potent modulators of the cell cycle, a critical process in cancer cell proliferation. In vitro studies have demonstrated that these compounds can halt cell division at specific checkpoints, primarily the G1 and G2/M phases, ultimately leading to an anti-proliferative effect.

One study reported that a novel series of 3-methyl-imidazo[2,1-b]thiazole derivatives, including a compound bearing a 5-(4-Methylphenyl) substituent, induced cell cycle arrest and apoptosis humanjournals.com. Another investigation into a 3-nitrophenylthiazolyl derivative showed a significant arrest of the cell cycle in both the G1 and G2/M phases mdpi.com. Similarly, a 4-aryl-1,3-thiazole derivative linked to a triphenlyphosphonium cation (TPP+) was found to induce cell cycle arrest at the G0/G1 phase in HeLa cancer cells nih.gov.

Further research on 2-(2-hydrazinyl)-1,3-thiazole analogues revealed their ability to cause cell cycle arrest at the G1 stage in MCF-7 breast cancer cells nih.gov. The capacity of thiazole-naphthalene derivatives to arrest the cell cycle at the G2/M phase has also been documented, correlating with their anticancer activity humanjournals.comnih.gov. These findings collectively indicate that the thiazole core, particularly when substituted with aryl groups like p-tolyl, is a viable pharmacophore for developing agents that disrupt cancer cell proliferation by interfering with the cell division cycle.

Table 1: Cell Cycle Arrest Activity of this compound Derivatives

| Compound Derivative | Cell Line | Phase of Arrest | Citation |

|---|---|---|---|

| 3-Nitrophenylthiazolyl derivative | MDA-MB-231 | G1 and G2/M | mdpi.com |

| 4-Aryl-1,3-thiazole-TPP conjugate | HeLa | G0/G1 | nih.gov |

| 2-(2-Hydrazinyl)-1,3-thiazole analogue | MCF-7 | G1 | nih.gov |

| Thiazole-naphthalene derivative | MCF-7 | G2/M | nih.gov |

| 5-(4-Methylphenyl)-imidazo[2,1-b]thiazole | Not Specified | Not Specified | humanjournals.com |

DNA Intercalation and Disruption of Replication/Transcription

The interaction of small molecules with DNA represents a key mechanism for many anticancer agents. While direct evidence for DNA intercalation by this compound itself is not extensively documented, studies on related heterocyclic systems suggest that the thiazole scaffold can be incorporated into molecules with DNA-binding capabilities.

Reactive Oxygen Species (ROS) Generation leading to Oxidative Stress

Inducing oxidative stress through the generation of reactive oxygen species (ROS) is a recognized strategy for killing cancer cells. Research has shown that certain derivatives of the 4-aryl-1,3-thiazole scaffold can exert their cytotoxic effects through this mechanism.

A study focusing on novel 4-aryl-1,3-thiazole derivatives linked to a triphenlyphosphonium (TPP+) moiety, designed to target mitochondria, evaluated their anticancer properties. One of the lead compounds from this series, 12a, was observed to significantly enhance the intracellular levels of ROS in HeLa cells nih.gov. This increase in ROS was associated with a decrease in the mitochondrial membrane potential, induction of apoptosis, and cell cycle arrest, highlighting ROS generation as a key part of its antitumor mechanism nih.gov. This suggests that the this compound framework can be chemically modified to create compounds that selectively induce oxidative stress within cancer cells, representing a promising avenue for therapeutic development.

Enzyme Inhibition Studies (e.g., Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), USP7, PDE-4, Pin1, Tyrosine Kinases, Tubulin Polymerization)

The this compound scaffold has served as a foundation for the development of potent enzyme inhibitors targeting key proteins involved in cancer progression, particularly Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and tubulin.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

VEGFR-2 is a critical tyrosine kinase receptor that mediates angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis. Numerous studies have identified thiazole derivatives as effective VEGFR-2 inhibitors. For example, a 2-hydrazinyl-1,3-thiazole derivative demonstrated potent inhibitory activity against VEGFR-2 with an IC50 value of 0.093 µM nih.gov. Another study found that a thiazole derivative, compound 4c, inhibited VEGFR-2 with an IC50 of 0.15 µM mdpi.comresearchgate.net. Similarly, derivatives featuring a 4-chlorophenylthiazole (4b) and a 3-nitrophenylthiazole (4d) ring showed significant inhibition percentages of 81.36% and 85.72%, respectively, against the enzyme mdpi.com. A thiadiazole derivative incorporating a p-tolyl group also exhibited potent VEGFR-2 inhibition with an IC50 of 0.024 µM researchgate.net. These results underscore the potential of the aryl-thiazole structure in designing anti-angiogenic agents.

Table 2: In Vitro VEGFR-2 Inhibition by Thiazole Derivatives

| Compound Derivative | Inhibition Metric | Reference Drug | Citation |

|---|---|---|---|

| 2-(2-Hydrazinyl)-1,3-thiazole analogue | IC50 = 0.093 µM | Sorafenib (IC50 = 0.059 µM) | nih.gov |

| Thiazole derivative 4c | IC50 = 0.15 µM | Sorafenib (IC50 = 0.059 µM) | mdpi.comresearchgate.net |

| 4-Chlorophenylthiazolyl derivative 4b | 81.36% Inhibition | Sorafenib (86.93% Inhibition) | mdpi.com |

| 3-Nitrophenylthiazolyl derivative 4d | 85.72% Inhibition | Sorafenib (86.93% Inhibition) | mdpi.com |

| N-(...-(p-tolyl)-1,3,4-thiadiazol...)-benzamide | IC50 = 0.024 µM | Sorafenib (IC50 = 0.041 µM) | researchgate.net |

Tubulin Polymerization Inhibition

Tubulin is the protein subunit of microtubules, which are crucial for cell division, structure, and intracellular transport. Inhibiting tubulin polymerization is a clinically validated anticancer strategy. Several derivatives based on the thiazole scaffold have been reported as effective tubulin polymerization inhibitors. A series of thiazole-naphthalene derivatives was synthesized, with the most potent compound, 5b, showing an IC50 of 3.3 µM for tubulin polymerization inhibition, which was more potent than the reference drug colchicine (B1669291) (IC50 = 9.1 µM) nih.gov. Another study on thiazol-5(4H)-ones identified compounds that inhibited tubulin polymerization with IC50 values in the nanomolar range (e.g., 9.33 nM) rsc.org. Additionally, thiazole-based chalcones and thiazole-2-acetamide derivatives have demonstrated significant tubulin polymerization inhibitory activity with IC50 values of 7.78 µM and 2.69 µM, respectively mdpi.comnih.gov.

Table 3: In Vitro Tubulin Polymerization Inhibition by Thiazole Derivatives

| Compound Class | Lead Compound | IC50 Value | Reference Drug | Citation |

|---|---|---|---|---|

| Thiazole-naphthalene | 5b | 3.3 µM | Colchicine (9.1 µM) | nih.gov |

| Thiazol-5(4H)-one | 4f | 9.33 nM | Colchicine (10.65 nM) | rsc.org |

| Thiazole-based chalcone | 2e | 7.78 µM | Combretastatin-A4 (4.93 µM) | mdpi.com |

| Thiazole-2-acetamide | 10a | 2.69 µM | Combretastatin A-4 (8.33 µM) | nih.gov |

Anti-Inflammatory Activity Research (In Vitro)

The 1,3-thiazole nucleus is a recognized scaffold in the development of agents with anti-inflammatory properties. In vitro research has explored the potential of this compound derivatives to modulate key biological targets associated with inflammation, including cholinesterases and inflammatory cytokines.

Cholinesterase Inhibitory Activity

Cholinesterases, particularly acetylcholinesterase (AChE), are not only critical in neurotransmission but are also implicated in inflammatory processes. Inhibition of AChE can lead to anti-inflammatory effects. Studies have investigated the cholinesterase inhibitory potential of the thiazole scaffold.

Research into a series of thiazole derivatives has shown that these compounds can act as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) cumhuriyet.edu.tr. Specifically, a study on 1,3-thiazole derivatives confirmed a correlation between cholinesterase inhibition and anti-inflammatory activity academie-sciences.fr. While many thiazole derivatives show weak to moderate activity, specific structural modifications can enhance potency. For example, certain 1,3-thiazole-piperazine derivatives proved to be highly effective AChE inhibitors with IC50 values as low as 0.011 µM, showing greater potency than the reference drug Donepezil in some cases academie-sciences.fr.

Modulation of Inflammatory Cytokine Release (e.g., TNF-α, IL-8)

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-8 (IL-8) are key mediators of the inflammatory response core.ac.ukmdpi.com. The ability of compounds to suppress the release of these cytokines is a strong indicator of potential anti-inflammatory activity.

Research has demonstrated that compounds incorporating a thiazole ring can modulate cytokine production. A study on nicotinamide-based derivatives, which are structurally distinct but share the goal of enzyme inhibition, showed that a lead compound significantly decreased the levels of TNF-α and IL-6 by 66.42% and 57.34%, respectively mdpi.com. Other studies have confirmed that the inhibition of TNF-α and IL-8 release from cells is a viable strategy for controlling inflammation nih.gov. The correlation between cholinesterase inhibitory activity and the suppression of lipopolysaccharide (LPS)-stimulated TNF-α production has also been established for certain 1,3-thiazole compounds, reinforcing the link between these two mechanisms of anti-inflammatory action academie-sciences.fr.

Other Investigated Biological Activities (In Vitro/Mechanistic Focus)

Antioxidant Potential

The antioxidant potential of the thiazole scaffold, including derivatives related to this compound, has been explored through various in vitro assays. These studies generally focus on the molecule's ability to scavenge free radicals or reduce oxidizing agents, which are key mechanisms in mitigating oxidative stress. While data specifically on this compound is limited, research on structurally similar compounds provides insight into the antioxidant capacity of this chemical class.

Common in vitro methods are employed to evaluate the antioxidant properties of these compounds, including assays for scavenging stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS). Other methods include the Ferric Reducing Antioxidant Power (FRAP) assay, which measures the reduction of ferric ions (Fe³⁺), and the Thiobarbituric Acid Reactive Substances (TBARS) test, which assesses the inhibition of lipid peroxidation.

Studies on various 4-thiomethyl-functionalised 1,3-thiazoles have shown a high level of DPPH radical inhibition, with some derivatives exhibiting IC₅₀ values in the micromolar range. For instance, the most active of these derivatives showed IC₅₀ values between 191-417 µM. Similarly, certain thiazolidinone derivatives of 1,3-thiazole have demonstrated notable activity in DPPH, FRAP, and TBARS assays. In one study, a 1,3-thiazole-based compound showed 15.62% DPPH scavenging activity and 62.11% inhibition of lipid peroxidation in the TBARS assay. Preliminary in vitro studies on 4-(4-chlorophenyl)thiazole compounds, which are structurally related to the methyl-substituted title compound, indicated moderate to low antioxidant activity nih.gov. The antioxidant capacity is often attributed to the electron-donating ability of the thiazole ring system and the nature of its substituents.

| Assay | Principle | Thiazole Derivatives Studied | General Findings |

|---|---|---|---|

| DPPH Radical Scavenging | Measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. | 4-thiomethyl-functionalised 1,3-thiazoles; Thiazolidinone derivatives of 1,3-thiazole. | Active derivatives showed high radical absorption (70-98%), with IC₅₀ values ranging from 191-417 µM for the most potent compounds. |

| ABTS Radical Scavenging | Measures the reduction of the ABTS radical cation by antioxidant compounds. | Phenolic thiazoles. | Some synthesized phenolic thiazoles demonstrated significant scavenging properties, with IC₅₀ values lower than the standard, ascorbic acid. |

| Ferric Reducing Antioxidant Power (FRAP) | Evaluates the ability of a compound to reduce Fe³⁺ (ferric) to Fe²⁺ (ferrous) ions. | Thiazolidinone derivatives of 1,3-thiazole. | Certain derivatives showed antioxidant power equivalent to 45-75% of that of Vitamin C. |

| TBARS Assay | Assesses the inhibition of lipid peroxidation by measuring malondialdehyde levels. | Thiazolidinone derivatives of 1,3-thiazole. | A 1,3-thiazole based compound showed 62.11% inhibition of lipid peroxidation. |

Angiotensin II Receptor Antagonism Studies

The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and blockade of the Angiotensin II Type 1 (AT₁) receptor is a key therapeutic strategy for hypertension. While various heterocyclic compounds have been developed as AT₁ receptor antagonists, in vitro studies specifically investigating this compound for this activity are not prominent in the researched scientific literature. The development of non-peptide Angiotensin II receptor antagonists has historically focused on other scaffolds, such as those found in losartan (B1675146) and related "sartan" drugs.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications. Derivatives of this compound have been synthesized and evaluated for their in vitro inhibitory activity against human carbonic anhydrase (hCA) isoforms.

In one study, a series of thiazole-methylsulfonyl derivatives were investigated, including a compound featuring the 4-(4-methylphenyl)thiazole moiety: 2-(2-(1-(4-(Methylsulfonyl)phenyl)ethylidene)hydrazinyl)-4-(4-methylphenyl)thiazole. The inhibitory effects of these compounds on the cytosolic isoforms hCA I and hCA II were determined spectrophotometrically. The results showed that the derivatives possessed inhibitory activity, with IC₅₀ values in the micromolar range. It was noted that both the thiazole ring and the methylsulfonyl group are important for carbonic anhydrase enzyme inhibition nih.govnih.gov. The inhibition constants for the derivative against hCA I and hCA II were found to be 39.38 µM and 39.16 µM, respectively, demonstrating a notable, albeit less potent, inhibitory effect compared to the standard clinical inhibitor Acetazolamide (AAZ) nih.govnih.gov.

| Compound | hCA I (IC₅₀, µM) | hCA II (IC₅₀, µM) |

|---|---|---|

| 2-(2-(1-(4-(Methylsulfonyl)phenyl)ethylidene)hydrazinyl)-4-(4-methylphenyl)thiazole | 39.38 | 39.16 |

| Acetazolamide (Standard) | 18.11 | 20.65 |

Enzyme and Receptor Modulation (General)

The this compound scaffold is a component of more complex molecules that have been investigated for their ability to modulate various other enzymes and receptors in vitro. These studies highlight the versatility of the thiazole core in drug design.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition: VEGFR-2 is a key tyrosine kinase receptor involved in angiogenesis, a critical process for tumor growth and proliferation. A novel series of 1,3-thiazole derivatives was designed and screened for antiproliferative activity against breast cancer cell lines. Mechanistic studies for a lead compound from this series, 2-[5-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-acetylhydrazine, revealed significant inhibitory activity against VEGFR-2, with an IC₅₀ value of 0.093 µM, which was comparable to the standard inhibitor Sorafenib (IC₅₀ = 0.059 µM) mdpi.com.

Aromatase and Protein Tyrosine Kinase (PTK) Inhibition: In the context of anti-breast cancer research, novel 2,4-disubstituted-1,3-thiazole analogues derived from 4-methylacetophenone have been synthesized. Certain compounds demonstrated potent cytotoxic action against MCF-7 breast cancer cells. Further investigation showed that the mechanism of action for the most active compound was linked to a strong inhibitory effect on both aromatase and protein tyrosine kinase (PTK) enzymes nih.gov.

Corticotropin-Releasing Factor (CRF) Receptor Antagonism: The CRF₁ receptor is a target for stress-related disorders. Thiazolo[4,5-d]pyrimidine derivatives, which incorporate a thiazole ring fused to a pyrimidine, have been designed as CRF₁ receptor antagonists. In vitro binding assays were conducted using membrane homogenates from cells expressing CRF₁ receptors to determine the compounds' binding affinities. Structure-activity relationship studies indicated that substitutions on the phenyl group attached to the thiazole system, such as 2,4-dichlorophenyl or 4-methoxy-2-methylphenyl, were optimal for inhibitory effect.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: The thiazole nucleus is present in compounds designed as inhibitors of COX and LOX enzymes, which are key players in the inflammatory pathway. Various N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been identified as potent 5-LOX inhibitors, with the most active showing an IC₅₀ of 127 nM. Additionally, other thiazole derivatives have shown selective inhibitory potential against COX-1 or COX-2, demonstrating the scaffold's utility in developing anti-inflammatory agents.

| Target Enzyme/Receptor | Thiazole-Containing Scaffold | Biological Activity | Key Findings (IC₅₀/Kᵢ) |

|---|---|---|---|

| VEGFR-2 | 2-[5-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-acetylhydrazine | Inhibition of kinase activity | IC₅₀ = 0.093 µM |

| Aromatase & PTK | 2,4-disubstituted-1,3-thiazoles | Enzyme Inhibition | Demonstrated strong inhibitory effect, linked to cytotoxic activity. |

| CRF₁ Receptor | Thiazolo[4,5-d]pyrimidines | Receptor Antagonism | Binding affinity dependent on phenyl substitutions. |

| 5-Lipoxygenase (5-LOX) | N-aryl-4-aryl-1,3-thiazole-2-amines | Enzyme Inhibition | IC₅₀ = 127 nM for most potent derivative. |

Advanced Research Applications of 4 4 Methylphenyl 1,3 Thiazole and Its Derivatives

Significance as a Privileged Scaffold in Contemporary Medicinal Chemistry Research

The 1,3-thiazole ring, the core of 4-(4-methylphenyl)-1,3-thiazole, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This designation stems from its recurring presence in a multitude of compounds exhibiting a wide array of pharmacological activities. nih.govnih.gov The versatility of the thiazole (B1198619) nucleus allows it to interact with various biological targets, making it a cornerstone in the development of novel therapeutic agents. nih.gov Its derivatives have shown significant potential as anti-inflammatory, antimicrobial, anticancer, and antiviral agents. nih.govmdpi.com This broad spectrum of activity has cemented the thiazole framework as a highly valued motif for drug discovery and development. nih.gov

Rational Design and Development of Novel Lead Compounds

The this compound structure serves as an exemplary building block for the rational design of new lead compounds. nih.gov Medicinal chemists utilize this scaffold to create derivatives with enhanced potency and selectivity for specific biological targets. The process of lead optimization often involves modifying the substituents on the thiazole ring to improve pharmacokinetic and pharmacodynamic properties. nih.gov

A key strategy in rational design involves the combination of the thiazole moiety with other known bioactive substructures. nih.gov This approach has led to the synthesis of novel derivatives with significant therapeutic potential. For instance, research has focused on 2,4-disubstituted thiazole derivatives as a source of compounds with potent antibacterial activity. researchgate.net Similarly, the design of 4-[(3-methyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides has yielded selective inhibitors of human carbonic anhydrase isoforms, which are implicated in various diseases. nih.gov

The following table summarizes selected examples of rationally designed thiazole derivatives and their targeted biological activities.

| Derivative Class | Target/Activity | Research Focus |

| 2,4-Disubstituted Thiazoles | Antibacterial | Development of new agents to combat drug resistance. researchgate.net |

| 4-Aryl-dihydrothiazole-sulfonamides | Carbonic Anhydrase Inhibition | Targeting isoforms II and XII for potential therapeutic applications. nih.gov |

| Thiazole-Pyridine Hybrids | Anticancer (Cytotoxicity) | Evaluation against various cancer cell lines including liver, breast, and prostate cancer. mdpi.com |

| Thiazole-Thiadiazole Hybrids | Anticancer (Cytotoxicity) | Structure-activity relationship studies indicating the necessity of both rings for activity. mdpi.com |

Exploration of New Chemical Space for Therapeutic Agents

The structural versatility of the this compound scaffold provides a robust platform for exploring new chemical space in the quest for innovative therapeutic agents. nih.gov By synthesizing a diverse library of derivatives, researchers can investigate novel structure-activity relationships and identify compounds with unique biological profiles. nih.govontosight.ai This exploration is crucial for discovering first-in-class drugs that act on novel molecular targets. nih.gov

The synthesis of new thiazole derivatives has yielded compounds with promising anticancer activity. mdpi.com For example, novel thiazole compounds have demonstrated significant cytotoxicity against human cancer cell lines such as the hepatocellular carcinoma line (HepG-2), colon carcinoma line (HCT-116), and prostate adenocarcinoma line (PC-3). mdpi.commdpi.com The development of spiro-thiazole derivatives and thiazole-containing thioglycosides represents another avenue of exploration, leading to the discovery of compounds with moderate to high anticancer activity. mdpi.comnih.gov This continuous expansion into new chemical territories underscores the enduring importance of the thiazole scaffold in modern drug discovery. ontosight.ai

Applications in Materials Science and Photonic Materials

Beyond its role in medicine, the thiazole heterocycle and its derivatives are finding increasing application in the field of materials science. ontosight.ai The electronic properties and structural rigidity of the thiazole ring make it an attractive component for the construction of advanced functional materials. nih.gov In particular, fused-ring systems like thiazolo[5,4-d]thiazole (B1587360) (TTz) have emerged as promising candidates for use in solid-state photonics and optoelectronic devices due to their excellent thermal stability and tunable photophysical properties. nih.govrsc.org

Development of Novel Functional Materials with Tailored Properties

The this compound motif is integral to the development of novel functional materials whose properties can be precisely tailored for specific applications. By chemically modifying the core structure, scientists can fine-tune characteristics such as luminescence, conductivity, and thermal stability. nih.gov

A significant area of research is the incorporation of thiazole and thiadiazole ligands into Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). mdpi.comresearchgate.net These materials exhibit fascinating luminescent properties that can be exploited for chemical sensing and other applications. mdpi.com Furthermore, the functionalization of thiazolo[5,4-d]thiazole with different groups allows for the modulation of its crystal packing, which in turn dictates its photophysical behavior. nih.gov This control over structure-property relationships has enabled the fabrication of materials for specialized optical uses, including organic phosphors for white-light emission. nih.gov

The table below highlights key functional materials derived from or containing thiazole-based structures.

| Material Type | Core Structure | Tailored Property | Potential Application |

| Metal-Organic Frameworks (MOFs) | Thiazole/Thiadiazole Ligands | Luminescence | Chemical Sensing, Optoelectronics. mdpi.comresearchgate.net |

| Thiazolo[5,4-d]thiazole Crystals | Dialkoxyphenyl-TTz | Solid-State Fluorescence | Phosphor-converted LEDs, Optical Devices. nih.govrsc.org |

| Coordination Polymers (CPs) | 2-(methylthio)thiazole | Luminescence | Light-emitting materials. mdpi.com |

Exploration of Linear and Nonlinear Optical Properties

The unique electronic structure of thiazole-containing compounds makes them compelling candidates for applications in optics. The exploration of their linear and nonlinear optical (NLO) properties is an active field of research. NLO materials are critical for technologies such as optical switching, data storage, and frequency conversion.

Studies on heterocyclic compounds structurally related to thiazoles have demonstrated their potential for significant NLO activity. For instance, density functional theory (DFT) calculations on triazole derivatives have revealed compounds with substantial first and second hyperpolarizabilities, indicating their promise for NLO applications. nih.gov The investigation of 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione showed it possesses high second-harmonic generation (SHG) efficiency. nih.gov The photophysical properties of thiazolo[5,4-d]thiazole derivatives are directly influenced by their molecular packing in the solid state, which affects their fluorescence and suitability for photonic devices. nih.gov This correlation between structure and optical properties is fundamental to designing new materials for advanced optical technologies. nih.govrsc.org

Future Directions and Emerging Research Avenues

Development of Highly Targeted and Sustainable Synthetic Methodologies

The chemical synthesis of thiazole (B1198619) derivatives is evolving beyond traditional methods, with a strong emphasis on sustainability and efficiency. Future research will prioritize the development of "green" synthetic protocols that minimize environmental impact and reduce costs, which are often barriers to industrial-scale production. researchgate.net

Key advancements in this area include:

One-Pot, Multicomponent Reactions: These reactions combine multiple starting materials in a single step to form complex products, such as novel thiazole scaffolds. This approach is exemplified by the use of reusable nickel ferrite (B1171679) (NiFe₂O₄) nanoparticles as a catalyst in an eco-friendly ethanol:water solvent system, which simplifies the process and reduces waste. nih.gov

Eco-Friendly Catalysts and Solvents: The shift away from hazardous solvents and catalysts is a major trend. nih.gov Research into solid-supported catalysts, such as silica-supported tungstosilicic acid, demonstrates a move towards reusable components that can be easily filtered out and reused, enhancing the sustainability of the synthesis process. researchgate.net

Energy-Efficient Techniques: The use of methods like ultrasonic irradiation instead of conventional heating represents a significant step towards reducing energy consumption in chemical synthesis. researchgate.net

These sustainable methodologies are not only environmentally responsible but also offer practical advantages, such as higher yields, shorter reaction times, and simpler purification processes, making the synthesis of compounds like 4-(4-Methylphenyl)-1,3-thiazole more viable for large-scale applications. researchgate.netnih.gov

Integration of Advanced Computational Modeling for Rational Design and Prediction

Computational modeling has become an indispensable tool in modern drug discovery, enabling the rational design and prediction of molecular behavior before synthesis. For thiazole derivatives, these in silico methods provide deep insights into their therapeutic potential.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target. For instance, docking studies have been used to model the interaction of thiazole derivatives with targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein in cancer angiogenesis. nih.gov These studies help elucidate the essential binding interactions and guide the design of more potent inhibitors. nih.gov Similarly, computational analyses have revealed favorable binding interactions of thiazole-triazole hybrids with thymidylate synthase, a target in glioblastoma. ajgreenchem.com

Molecular Dynamics (MD) Simulations: MD simulations provide a view of the dynamic movement of atoms in a molecule over time, helping to stabilize and understand the complex formed between a ligand and its target protein. nih.gov This has been used to study the stability of 1,3,4-thiadiazole (B1197879) derivatives within the active site of S. aureus DNA gyrase, confirming the importance of specific interactions for inhibitory activity. nih.gov

ADMET Prediction: In silico tools are also employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. This allows for early-stage filtering of candidates that are unlikely to have good oral bioavailability or may have toxicity concerns, saving significant resources. nih.govmdpi.com

The integration of these computational approaches allows researchers to prioritize the synthesis of the most promising candidates, accelerating the discovery pipeline for new thiazole-based therapeutics. nih.gov

Identification and Validation of Novel Biological Targets and Therapeutic Pathways

While thiazole derivatives are known for a broad spectrum of activities, future research will focus on identifying and validating novel and specific biological targets to develop more effective and less toxic therapies. nih.govmdpi.com The versatility of the thiazole scaffold allows it to interact with a wide range of biomolecules. nih.gov

Emerging targets and pathways for thiazole derivatives include:

Enzyme Inhibition: Thiazoles have shown potent inhibitory activity against various enzymes critical for disease progression.

VEGFR-2: Derivatives have demonstrated significant inhibition of VEGFR-2, a key target in cancer therapy, with potencies comparable to approved drugs like sunitinib. nih.govresearchgate.net

Bacterial DNA Gyrase: The thiazole ring has been identified as a core structure for inhibitors of bacterial DNA gyrase B, a validated target for antibiotics. mdpi.com

Fungal Ergosterol (B1671047) Pathway: Some thiazole derivatives have shown potent antifungal activity, potentially by inhibiting enzymes involved in the ergosterol biosynthesis pathway, a mechanism distinct from clinically used azole drugs. mdpi.com

Interference with DNA Replication: The 1,3,4-thiadiazole ring, an isomer of thiazole, is considered a bioisostere of pyrimidine, a fundamental component of DNA. This structural similarity allows these compounds to potentially interfere with DNA replication processes, a key mechanism in anticancer activity. nih.gov

Apoptosis Induction: Studies have shown that certain thiazole compounds can induce apoptosis (programmed cell death) in cancer cells. For example, some derivatives cause cell cycle arrest and increase the ratio of pro-apoptotic proteins like BAX to anti-apoptotic proteins like BCL-2. nih.gov

The identification of these specific molecular targets allows for a more mechanism-based approach to drug design, moving beyond broad-spectrum activity to highly targeted therapeutic interventions. nih.gov

Application of High-Throughput Screening and Omics Technologies in Thiazole Research

To explore the full therapeutic potential of the vast number of possible thiazole derivatives, high-throughput and data-intensive technologies are becoming essential.